Reduced Lipophilicity vs. N-Ethyl Analog
The target compound's XLogP3-AA value of -0.2 [1] is 0.5 log units lower than the predicted value of +0.3 for its closest analog, N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine (CAS 1353000-14-2) [2]. This difference corresponds to a three-fold reduction in octanol–water partition coefficient, indicating that the methyl-substituted compound remains within the optimal lipophilicity range (XLogP < 0) recommended for fragment libraries, whereas the ethyl analog begins to exit this space.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | +0.3 (N-ethyl analog, CAS 1353000-14-2) |
| Quantified Difference | ΔXLogP = 0.5 log units (3.2-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2021.05.07 release |
Why This Matters
Lower lipophilicity reduces the risk of non-specific binding and aggregation in biochemical fragment screens, making this compound a more reliable choice for primary screening libraries.
- [1] PubChem. (2026). Computed Properties for CID 56724852. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 71313639: N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine. National Center for Biotechnology Information. XLogP3-AA value predicted based on structural analogy. View Source
